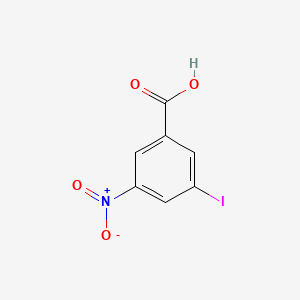

3-Iodo-5-nitrobenzoic acid

Cat. No. B1293606

M. Wt: 293.02 g/mol

InChI Key: GFGURBBHVJTXDU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07981914B2

Procedure details

3-Iodo-5-nitro-benzoic acid (10.0 g, 34 mmol) was dissolved in 17.5 mL warm EtOH. Toluene (17.5 mL) was added, followed by 2-methoxy-phenyl-boronic acid (5.7 g), Palladium tetra(triphenylphosphine) (1.26 g) and aqueous Cs2CO3 solution (12.23 g in 12.5 mL H2O). The reaction mixture was stirred under Argon atmosphere at 130° C. for 18 hours, then cooled to room temperature. Solvent was removed under reduced pressure, and the residue was partitioned between aqueous 1N HCl and EtOAc. The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated under reduced pressure. The resulting solid residue was added to a mixture of methylene chloride (50 mL)and hexanes (10 mL) and stirred for two hours. The mixture was filtered, and the resulting white solid was washed with cold methylene chloride/hexanes (5:1) and dried to give 8.62 g of 2′-methoxy-5-nitro-biphenyl-3-carboxylic acid, MS (M+H)=274.

Name

Cs2CO3

Quantity

12.5 mL

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].CCO.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1B(O)O.C([O-])([O-])=O.[Cs+].[Cs+]>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd].C1(C)C=CC=CC=1>[CH3:17][O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1 |f:3.4.5,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

IC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCO

|

Step Three

|

Name

|

|

|

Quantity

|

5.7 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC=C1)B(O)O

|

Step Four

|

Name

|

Cs2CO3

|

|

Quantity

|

12.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Five

|

Name

|

|

|

Quantity

|

1.26 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

|

Step Six

|

Name

|

|

|

Quantity

|

17.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred under Argon atmosphere at 130° C. for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was partitioned between aqueous 1N HCl and EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solid residue was added to a mixture of methylene chloride (50 mL)and hexanes (10 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for two hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the resulting white solid was washed with cold methylene chloride/hexanes (5:1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=CC=C1)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.62 g | |

| YIELD: CALCULATEDPERCENTYIELD | 92.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |